molecular formula C21H21BrFNO3 B1325734 4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone CAS No. 898762-09-9

4-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone

Cat. No.: B1325734
CAS No.: 898762-09-9
M. Wt: 434.3 g/mol
InChI Key: RHCHXOUDQIMVSM-UHFFFAOYSA-N
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Description

4-Bromo-3’-[1,4-dioxa-8-azaspiro[45]decan-8-ylmethyl]-2-fluorobenzophenone is a complex organic compound with the molecular formula C21H22BrNO3 It is characterized by the presence of a bromine atom, a fluorine atom, and a spirocyclic structure containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone involves multiple steps, starting with the preparation of the spirocyclic intermediate. One common method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a suitable brominated benzophenone derivative under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques, such as column chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives, while coupling reactions can produce more complex spirocyclic compounds .

Scientific Research Applications

4-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The spirocyclic structure and the presence of bromine and fluorine atoms may contribute to its bioactivity by enhancing its binding affinity to target proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone is unique due to its specific combination of bromine and fluorine atoms, along with the spirocyclic structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrFNO3/c22-17-4-5-18(19(23)13-17)20(25)16-3-1-2-15(12-16)14-24-8-6-21(7-9-24)26-10-11-27-21/h1-5,12-13H,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCHXOUDQIMVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643327
Record name (4-Bromo-2-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-09-9
Record name Methanone, (4-bromo-2-fluorophenyl)[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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